Methyl 3-fluoro-2-sulfamoylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-sulfamoylbenzoate typically involves the esterification of 3-fluoro-2-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 3-fluoro-2-aminobenzoate.
Oxidation: Formation of 3-fluoro-2-sulfamoylbenzoic acid.
Scientific Research Applications
Methyl 3-fluoro-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-sulfamoylbenzoate involves interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluorobenzoate: Similar structure but lacks the sulfamoyl group.
Methyl 2-sulfamoylbenzoate: Similar structure but lacks the fluorine atom.
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate: Contains an additional methoxy group.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Properties
Molecular Formula |
C8H8FNO4S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 3-fluoro-2-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8FNO4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
HEEHBPQKEHMLKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)N |
Origin of Product |
United States |
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